![molecular formula C14H22N2OS B1224422 1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea](/img/structure/B1224422.png)
1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea
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Overview
Description
1-(3,5-dimethylphenyl)-3-(3-ethoxypropyl)thiourea is a member of thioureas.
Scientific Research Applications
Molecular Structure Studies :
- The molecular structures of certain derivatives of thiourea exhibit unique properties, such as forming dimeric pairs through hydrogen bonding. For instance, 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one shows molecules of the dimer being symmetry-related, contributing to the compound's structural stability (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Catalytic Applications :
- Thiourea derivatives have been used as catalysts in chemical reactions. For example, a thiourea-supported copper(I) chloride catalyst shows high catalytic activity for azide–alkyne cycloaddition reactions, indicating its potential in facilitating and enhancing chemical synthesis processes (Barman, Sinha, & Nembenna, 2016).
Chemical Synthesis and Reactivity :
- Thiourea and its derivatives play a significant role in chemical synthesis. For example, thiourea reacts with 1-phenylpropane-1,2-dione in the presence of acid, forming specific compounds and showcasing a reaction mechanism that is significant in the field of chemical research (Broan & Butler, 1992).
Biological Activity and Coordination Compounds :
- Certain thiourea derivatives are investigated for their biological activity, and their potential as coordination compounds is explored. For instance, Re(V)O complexes with a novel series of thiol-amide-thiourea (TATU) ligands have been developed, presenting a new class of N(2)S(2) chelates with unique bonding patterns and potential biological relevance (Lipowska, Hansen, Taylor, & Marzilli, 1996).
Anticancer Activity and Molecular Docking :
- Research into thiourea derivatives extends into the field of medicine, with studies exploring their anticancer activities. Quantum chemical computations and molecular docking studies have been conducted on certain thiourea derivatives, assessing their potential as anticancer agents and their inhibitory nature against specific protein kinases (Kirishnamaline et al., 2021).
properties
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea |
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Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-4-17-7-5-6-15-14(18)16-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3,(H2,15,16,18) |
InChI Key |
NVQUWDLHPINZKL-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC(=CC(=C1)C)C |
Canonical SMILES |
CCOCCCNC(=S)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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